molecular formula C6H14O B165604 3-Hexanol CAS No. 623-37-0

3-Hexanol

Cat. No.: B165604
CAS No.: 623-37-0
M. Wt: 102.17 g/mol
InChI Key: ZOCHHNOQQHDWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hexanol, also known as hexan-3-ol or ethyl propyl carbinol, is an organic chemical compound with the molecular formula C6H14O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom in a six-carbon chain. This compound is a colorless liquid with a pleasant odor and is naturally found in the flavor and aroma of plants such as pineapple. It is commonly used as a food additive to enhance flavor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexanol can be synthesized through various methods, including:

    Hydroboration-Oxidation: This method involves the hydroboration of unsaturated hexane compounds such as 3-hexyne, followed by oxidation.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent with a carbonyl compound.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-hexanone. This process uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions to reduce the ketone to the corresponding alcohol.

Chemical Reactions Analysis

3-Hexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

    Substitution: Hydrogen chloride (HCl), phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: 3-Hexanone.

    Reduction: Hexane.

    Substitution: 3-Chlorohexane.

Mechanism of Action

The mechanism of action of 3-hexanol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Hexanol can be compared with other similar compounds, such as:

    1-Hexanol: A primary alcohol with the hydroxyl group attached to the first carbon atom. It has different reactivity and physical properties compared to this compound.

    2-Hexanol: A secondary alcohol with the hydroxyl group attached to the second carbon atom. It shares some similarities with this compound but has different steric and electronic effects.

    3-Hexanone: A ketone with a carbonyl group instead of a hydroxyl group.

Uniqueness of this compound: this compound’s unique position of the hydroxyl group on the third carbon atom gives it distinct chemical and physical properties. Its ability to participate in various chemical reactions and its pleasant odor make it valuable in both scientific research and industrial applications .

Properties

IUPAC Name

hexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCHHNOQQHDWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862314
Record name 3-Hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Aldrich MSDS], colourless liquid
Record name 3-Hexanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9656
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-Hexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/410/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

133.00 to 135.00 °C. @ 760.00 mm Hg
Record name 3-Hexanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

16.1 mg/mL at 25 °C, slightly soluble in water; soluble in alcohol and acetone; soluble in ether in all proportions
Record name 3-Hexanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Hexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/410/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.818-0.822 (20°)
Record name 3-Hexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/410/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

4.81 [mmHg]
Record name 3-Hexanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9656
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

623-37-0
Record name 3-Hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HEXANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60708
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hexanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HEXANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1ZTO95J84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hexanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031493
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hexanol
Reactant of Route 2
Reactant of Route 2
3-Hexanol
Reactant of Route 3
Reactant of Route 3
3-Hexanol
Reactant of Route 4
Reactant of Route 4
3-Hexanol
Reactant of Route 5
Reactant of Route 5
3-Hexanol
Reactant of Route 6
Reactant of Route 6
3-Hexanol
Customer
Q & A

Q1: What is the molecular formula and weight of 3-hexanol?

A1: this compound has a molecular formula of C6H14O and a molecular weight of 102.17 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. [, , , , ] These include:

  • 13C NMR: This technique helps determine the structure and conformation of this compound. []
  • IR Spectroscopy: Provides information about the functional groups present in this compound, particularly the hydroxyl group. [, ]
  • 1H NMR: Offers insights into the stereochemistry of this compound, especially when analyzing its diastereomeric camphorsulfonate esters. []
  • UV-Vis Spectroscopy: Used to characterize this compound p-hydroxybenzoate and its sunscreen properties. []

Q3: Is there information on the stability of this compound under various conditions?

A3: While specific stability studies on this compound alone are limited within the provided research, some information can be inferred:

  • Thermal Stability: this compound likely possesses good thermal stability as it is often used in reactions involving heat. []
  • Oxidation: this compound can be oxidized to 3-hexanone by specific enzymes like the polyvinyl alcohol-degrading enzyme produced by Pseudomonas O-3. []

Q4: Are there any catalytic applications of this compound?

A4: While not directly used as a catalyst, this compound plays a role in catalytic reactions:

  • Solvent: this compound is used as a solvent in reactions studying the catalytic activity of titanium silicalite-1 in n-hexane oxidation. []
  • Reactant: In the presence of tungsten hexachloride (WCl6) catalyst, this compound reacts with levulinic acid to produce 3-hexyl levulinate, a potential fuel additive. []

Q5: How does the structure of this compound affect its properties?

A5: The position of the hydroxyl group on the hexane chain influences the compound's properties:

  • Oxidation: Scedosporium sp. A-4 preferentially oxidizes 2-alcohols to methyl ketones, showing less activity with this compound compared to 2-hexanol. []
  • Enantioselectivity: Cholamide exhibits high enantioselectivity for 2,2-dimethyl-3-hexanol compared to other isomers, highlighting the impact of methyl group positioning on molecular recognition and chiral separation. [, ]

Q6: Is there any information available on the toxicity of this compound?

A6: While not explicitly addressed in the provided research, it's crucial to note that handling any chemical, including this compound, requires appropriate safety measures. Consulting safety data sheets and following established laboratory procedures is essential.

Q7: What analytical techniques are used to detect and quantify this compound?

A7: Various analytical methods are employed to study this compound:

  • Gas Chromatography (GC): Used to analyze volatile compounds, including this compound, in various applications:
    • Determining volatile alcohol and ester profiles in Iberian dry-cured ham. []
    • Identifying volatile compounds in abiu fruit. []
    • Studying the flavor profile of Saskatchewan-grown pulses. []
    • Analyzing the volatile constituents of the defensive secretion of the termite Constrictotermes cyphergaster. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the identification and quantification of this compound in complex mixtures:
    • Investigating volatile components in corn silks. []
    • Analyzing the essential oil of Amygdalus Spinosissima seeds. []
    • Characterizing cassava wastewater. []
  • Solid-Phase Microextraction (SPME) coupled with GC-MS: This method is particularly useful for analyzing volatile compounds in food samples:
    • Studying the volatile flavor profile of Saskatchewan-grown pulses. []

Q8: What are some applications of this compound?

A8: this compound is primarily used as:

  • Flavoring Agent: It contributes to the characteristic aroma of certain foods, as seen in its presence in pandan leaves. [, ]
  • Chemical Intermediate: Used in the synthesis of other chemicals, including pharmaceuticals. [, ]

Q9: What are some areas of ongoing research related to this compound?

A9: Research involving this compound includes:

  • Plant Science: Investigating the role of this compound as a volatile compound in plant defense mechanisms and its influence on insect behavior. [, ]
  • Food Science: Analyzing the presence and changes in this compound content during food processing and its impact on flavor profiles. [, , ]
  • Biochemistry: Studying the enzymes that metabolize this compound and their potential applications. [, ]
  • Materials Science: Exploring the use of this compound in the synthesis and modification of materials. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.